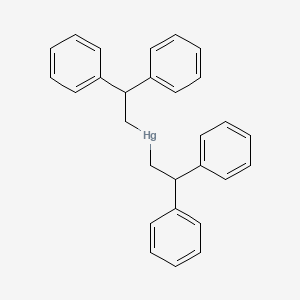![molecular formula C10H13NO3 B14660050 1-[(Butan-2-yl)oxy]-2-nitrobenzene CAS No. 39645-92-6](/img/structure/B14660050.png)
1-[(Butan-2-yl)oxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butoxy-2-nitrobenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, where a butoxy group is attached to the first carbon and a nitro group is attached to the second carbon of the benzene ring
Méthodes De Préparation
The synthesis of 1-sec-butoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-sec-butoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
1-sec-butoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, reducing metals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-sec-butoxy-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: In the industrial sector, 1-sec-butoxy-2-nitrobenzene is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-sec-butoxy-2-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The butoxy group, being an electron-donating group, can influence the reactivity of the compound in electrophilic aromatic substitution reactions .
The molecular targets and pathways involved depend on the specific reactions and applications. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
39645-92-6 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
1-butan-2-yloxy-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3 |
Clé InChI |
YASZAZSPFJFPHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
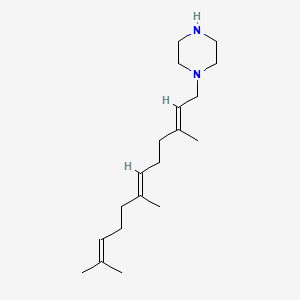

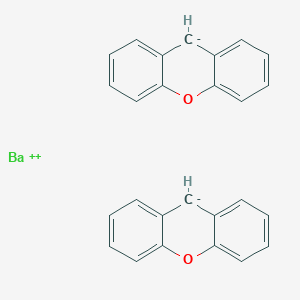

![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
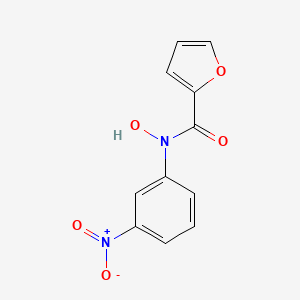
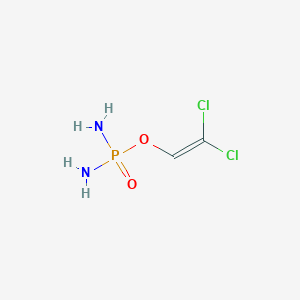
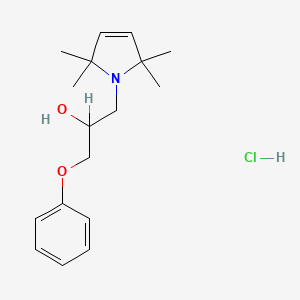
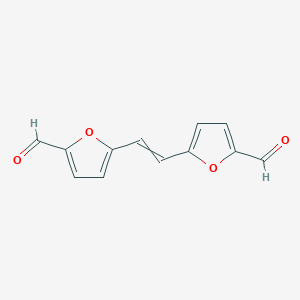
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

